![molecular formula C15H15FN2O B7508893 N-[(2-fluorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508893.png)
N-[(2-fluorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide
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Overview
Description
N-[(2-fluorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide, also known as FLDM, is a compound that has gained interest in scientific research due to its potential therapeutic properties. This compound belongs to the class of pyridine carboxamides and has been studied for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in cell growth and proliferation, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
N-[(2-fluorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit cell migration and invasion, which are important processes involved in tumor metastasis.
Advantages and Limitations for Lab Experiments
One advantage of N-[(2-fluorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide in lab experiments is its potential as a selective inhibitor of certain enzymes involved in cancer cell growth. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of N-[(2-fluorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of N-[(2-fluorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide and its potential as a therapeutic agent for cancer and other diseases.
Synthesis Methods
The synthesis of N-[(2-fluorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide involves the reaction of 2-fluorobenzylamine with 2,6-dimethylpyridine-3,5-dicarboxylic acid followed by the addition of thionyl chloride and triethylamine. The resulting compound is then purified through column chromatography to obtain the final product.
Scientific Research Applications
N-[(2-fluorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide has been studied for its potential therapeutic properties in various scientific research applications. One of the major areas of interest is its use as a potential treatment for cancer. Studies have shown that N-[(2-fluorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide has anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer.
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-11-6-5-9-14(17-11)15(19)18(2)10-12-7-3-4-8-13(12)16/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVNSYUUMBKREZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N(C)CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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